6-[2-(7-ethyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
The compound “6-[2-(7-ethyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” is a complex organic molecule. It contains an indole moiety, which is a prevalent structure in many natural and synthetic compounds . Indole derivatives are known for their biological and pharmaceutical activities . The compound also contains a pyrimidinedione moiety, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . UV spectroscopy can provide information about the electronic transitions, and IR spectroscopy can provide information about the functional groups present .Properties
IUPAC Name |
6-[(E)-2-(7-ethyl-1H-indol-3-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-2-9-4-3-5-11-10(8-17-13(9)11)6-7-12-14(20(23)24)15(21)19-16(22)18-12/h3-8,17H,2H2,1H3,(H2,18,19,21,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSRLFVKJNTBJF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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